rel-trans-Methoprene Epoxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

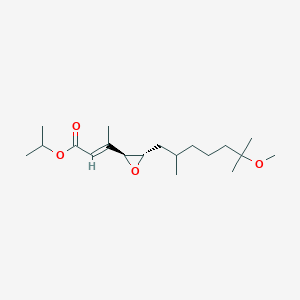

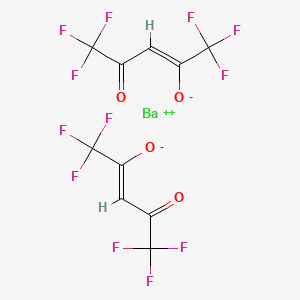

Rel-trans-Methoprene Epoxide is a synthetic analog of the insect growth regulator, Methoprene. It is widely used in scientific research to study the biochemical and physiological effects of insect growth regulation. This compound is known for its ability to inhibit the development of insect larvae, making it a valuable tool for studying the mechanisms of insect growth and development.

Wissenschaftliche Forschungsanwendungen

Drug Development

rel-trans-Methoprene Epoxide: plays a crucial role in the synthesis of various pharmaceuticals. Its ability to undergo ring-opening reactions with nucleophiles makes it a valuable intermediate in creating a diverse range of molecular scaffolds . For example, it’s used in the development of antihypertensive drugs like diltiazem and antidepressants such as reboxetine. The epoxide functionality is also integral in the synthesis of HIV protease inhibitors, antifungal medications, and treatments for sleep disorders .

Catalytic Asymmetric Epoxidation

The compound is involved in catalytic asymmetric epoxidation , which is a critical step in producing enantiomerically pure substances. This process is essential for creating drugs that require specific stereochemistry to be effective. The Sharpless and Jacobsen–Katsuki methods are notable examples where rel-trans-Methoprene Epoxide can be utilized .

Organocatalysis

In organocatalysis, rel-trans-Methoprene Epoxide is used as a building block for synthesizing chiral molecules. Organocatalysts, such as chiral ketones and iminium salts, facilitate the formation of epoxide rings, which are then opened to yield products with desired chirality .

Epoxide Ring-Opening Reactions

The epoxide ring of rel-trans-Methoprene Epoxide can be opened in the presence of various nucleophiles, leading to the formation of a wide array of chemicals. This reaction is fundamental in the preparation of materials and pharmaceuticals, where the epoxide serves as a versatile electrophile .

Green Chemistry

rel-trans-Methoprene Epoxide is also significant in green chemistry applications. Its epoxidation can be achieved using eco-friendly catalysts like cobalt oxide/reduced graphene oxide composites. This method reduces the environmental impact by avoiding the use of harmful organic peracids as oxidants .

Asymmetric Synthesis

The compound is instrumental in asymmetric synthesis, particularly in the enantioselective desymmetrization of meso-epoxides. This application is crucial for creating compounds with specific optical activity, which is a key property for many drugs .

Eigenschaften

IUPAC Name |

propan-2-yl (E)-3-[(2S,3S)-3-(6-methoxy-2,6-dimethylheptyl)oxiran-2-yl]but-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O4/c1-13(2)22-17(20)12-15(4)18-16(23-18)11-14(3)9-8-10-19(5,6)21-7/h12-14,16,18H,8-11H2,1-7H3/b15-12+/t14?,16-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAXFRRFHMMZEL-KZCVOZDMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=C(C)C1C(O1)CC(C)CCCC(C)(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/C=C(\C)/[C@H]1[C@@H](O1)CC(C)CCCC(C)(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401019414 |

Source

|

| Record name | Methoprene epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rel-trans-Methoprene Epoxide | |

CAS RN |

65277-96-5 |

Source

|

| Record name | Methoprene epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate](/img/structure/B1142053.png)

![Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B1142065.png)

![Methanaminium, N,N,N-trimethyl-, salt with [7-(dicyanomethylene)-3,4,4A,5,6,7-hexahydro-2-naphthalenyl]propanedinitrile (1:1)](/img/structure/B1142066.png)

![Pyrazino[1,2-a]azepine, 1,2,3,4,6,7,8,10a-octahydro- (9CI)](/img/structure/B1142067.png)